Cas no 33399-54-1 (3-(o-Tolyloxy)pyridine)
3-(o-Tolyloxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(o-Tolyloxy)pyridine
- 3-(2-Methylphenoxy)pyridine
- 3-o-Tolyloxy-pyridin
- AK122685
- KB-233667
- SureCN9922005
- 2-methylphenyl 3-pyridinyl ether
- DTXSID90711198
- 33399-54-1
- SCHEMBL9922005
- DB-338974
-
- Inchi: 1S/C12H11NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-9H,1H3
- InChI Key: VFYVWDNXJBRZGV-UHFFFAOYSA-N
- SMILES: O(C1C=NC=CC=1)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 185.084063974g/mol
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.092±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 283.3±15.0 ºC (760 Torr),
- Flash Point: 103.9±10.6 ºC,
- Solubility: Very slightly soluble (0.3 g/l) (25 º C),
3-(o-Tolyloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193119-1g |
3-(o-Tolyloxy)pyridine |
33399-54-1 | 95% | 1g |
$678.24 | 2023-09-02 | |
| Chemenu | CM171597-1g |
3-(o-tolyloxy)pyridine |
33399-54-1 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM171597-1g |
3-(o-tolyloxy)pyridine |
33399-54-1 | 95% | 1g |
$684 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733578-1g |
3-(O-tolyloxy)pyridine |
33399-54-1 | 98% | 1g |
¥5660.00 | 2024-05-18 | |
| Ambeed | A293322-1g |
3-(o-Tolyloxy)pyridine |
33399-54-1 | 95+% | 1g |
$622.0 | 2024-04-20 |
3-(o-Tolyloxy)pyridine Suppliers
3-(o-Tolyloxy)pyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(o-Tolyloxy)pyridine
Introduction to 3-(o-Tolyloxy)pyridine (CAS No. 33399-54-1)
3-(o-Tolyloxy)pyridine, identified by the chemical abstracts service number 33399-54-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative features a pyridine core substituted with an o-tolyl (para-methylphenyl) group via an ether linkage. The structural configuration of this molecule imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse pharmacological applications. Pyridine-based scaffolds are integral to numerous drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The introduction of an o-tolyloxy group into the pyridine framework enhances the molecule's solubility and metabolic stability, attributes that are critical for pharmaceutical development.
Recent advancements in medicinal chemistry have highlighted the potential of 3-(o-Tolyloxy)pyridine as a key building block in the design of novel therapeutic agents. Researchers have leveraged its structural versatility to develop compounds with enhanced binding affinity and reduced toxicity. For instance, studies have demonstrated its utility in generating potent inhibitors of enzyme targets associated with cancer and inflammation.
The synthesis of 3-(o-Tolyloxy)pyridine typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the synthetic strategy employed. The presence of the electron-withdrawing pyridine ring facilitates selective functionalization at the para position of the tolyl group, allowing for further derivatization to achieve desired pharmacophores. This synthetic accessibility has made it a preferred choice for medicinal chemists seeking to explore new drug candidates.
In the context of drug discovery, 3-(o-Tolyloxy)pyridine has been investigated for its role in modulating receptor activity and enzyme inhibition. Its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes it a promising candidate for structure-activity relationship (SAR) studies. Computational modeling has further elucidated its binding modes, providing insights into optimization strategies for improved drug-like properties.
Emerging research has also explored the applications of 3-(o-Tolyloxy)pyridine in materials science, particularly in the development of organic electronic devices. The compound's electron-deficient nature and aromaticity make it suitable for use as a ligand in catalytic systems or as a component in conductive polymers. These applications underscore the broad utility of this versatile molecule beyond traditional pharmaceuticals.
The pharmacokinetic profile of derivatives derived from 3-(o-Tolyloxy)pyridine has been scrutinized to ensure favorable absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have shown that certain analogs exhibit prolonged half-lives and reduced clearance rates, suggesting potential for once-daily dosing regimens. Such findings are crucial for translating laboratory discoveries into viable clinical therapies.
Future directions in the study of 3-(o-Tolyloxy)pyridine may include exploring its role in targeted drug delivery systems and combination therapies. The development of prodrugs or nanocarriers functionalized with this moiety could enhance therapeutic efficacy while minimizing side effects. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics may accelerate the identification of novel derivatives with optimized pharmacological profiles.
In summary, 3-(o-Tolyloxy)pyridine (CAS No. 33399-54-1) represents a multifaceted compound with significant implications in pharmaceutical and materials science research. Its unique structural features and synthetic tractability have positioned it as a cornerstone in drug discovery efforts aimed at addressing unmet medical needs. As scientific understanding evolves, continued exploration of this molecule promises to yield innovative solutions across multiple domains of chemistry and biology.
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